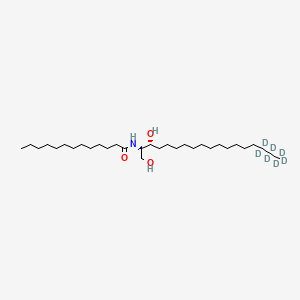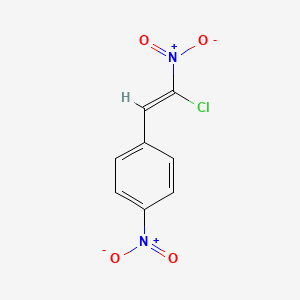
N-Tridecanoyl-D-erythro-sphinganine-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Tridecanoyl-D-erythro-sphinganine-d7: is a deuterium-labeled derivative of N-Tridecanoyl-D-erythro-sphinganine. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecule allows for its use as a tracer in various biochemical and pharmacokinetic studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Tridecanoyl-D-erythro-sphinganine-d7 involves the incorporation of deuterium into the sphinganine backbone. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of the sphinganine molecule. The tridecanoyl group is then introduced through an acylation reaction, typically using tridecanoic acid or its derivatives under appropriate reaction conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using chromatographic techniques and characterized using spectroscopic methods .
化学反应分析
Types of Reactions: N-Tridecanoyl-D-erythro-sphinganine-d7 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the sphinganine backbone can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tridecanoyl moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sphinganine derivatives
科学研究应用
N-Tridecanoyl-D-erythro-sphinganine-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in chemical reactions.
Biology: Employed in studies of sphingolipid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of sphingolipid-based drugs.
Industry: Applied in the development of new drugs and therapeutic agents targeting sphingolipid pathways
作用机制
The mechanism of action of N-Tridecanoyl-D-erythro-sphinganine-d7 involves its incorporation into sphingolipid metabolic pathways. The deuterium labeling allows for precise tracking of the compound within biological systems. It interacts with various enzymes and receptors involved in sphingolipid metabolism, providing insights into the molecular targets and pathways affected by sphingolipid-based drugs .
相似化合物的比较
N-Tridecanoyl-D-erythro-sphinganine: The non-deuterated version of the compound.
N-Tridecanoyl-D-erythro-sphingosine: A similar compound with a different sphingoid base.
N-Tridecanoyl-D-erythro-sphinganine-d3: A partially deuterated version of the compound
Uniqueness: N-Tridecanoyl-D-erythro-sphinganine-d7 is unique due to its complete deuteration, which provides enhanced stability and allows for more accurate tracing in biochemical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
属性
分子式 |
C31H63NO3 |
|---|---|
分子量 |
504.9 g/mol |
IUPAC 名称 |
N-[(2S,3R)-16,16,17,17,18,18,18-heptadeuterio-1,3-dihydroxyoctadecan-2-yl]tridecanamide |
InChI |
InChI=1S/C31H63NO3/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-30(34)29(28-33)32-31(35)27-25-23-21-19-14-12-10-8-6-4-2/h29-30,33-34H,3-28H2,1-2H3,(H,32,35)/t29-,30+/m0/s1/i1D3,3D2,5D2 |
InChI 键 |
BORMXTJNNOUFST-HPTDKJJTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)CCCCCCCCCCCC)O |
规范 SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)CCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)(1,2,3-13C3)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B15141568.png)




![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)


